Home > Products > Screening Compounds P112697 > tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate -

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Catalog Number: EVT-8093997
CAS Number:
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is classified as a quinoxaline derivative, specifically a bicyclic compound that consists of a benzene ring fused to a pyrazine ring. Its molecular formula is C13H17BrN2O2C_{13}H_{17}BrN_{2}O_{2} with a molecular weight of approximately 313.19 g/mol. This compound is often utilized as an intermediate in the synthesis of various organic compounds due to its unique structural features and reactivity .

Synthesis Analysis

The synthesis of tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves two main steps: bromination and esterification.

  1. Bromination: The process begins with the bromination of 3,4-dihydroquinoxaline using bromine or a brominating agent under controlled conditions. This step introduces the bromine atom at the 7th position of the quinoxaline ring.
  2. Esterification: Following bromination, the compound undergoes esterification with tert-butyl chloroformate. This reaction is usually facilitated by a base such as triethylamine in a solvent like dichloromethane to yield tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate .

In industrial settings, these reactions are optimized for higher yields and purity, often employing continuous flow reactors to enhance production efficiency while maintaining quality .

Molecular Structure Analysis

The molecular structure of tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can be described as follows:

  • Core Structure: It features a quinoxaline backbone with a tert-butyl ester group at one end and a bromine atom at the 7th position.
  • Functional Groups: The presence of the carboxylate group (-COO-) contributes to its reactivity and solubility characteristics.

The InChI key for this compound is HNNGMRMIFPPBLR-UHFFFAOYSA-N, which helps in identifying its specific structure in chemical databases .

Chemical Reactions Analysis

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is involved in various chemical reactions:

  1. Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles, making it versatile for further synthetic applications.
  2. Oxidation Reactions: The compound can be oxidized to form different quinoxaline derivatives, altering its oxidation state and potentially its biological activity.
  3. Reduction Reactions: Reduction processes can lead to the formation of dihydroquinoxaline derivatives, expanding its utility in organic synthesis .
Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific biological targets. The compound can bind to enzymes or receptors within cells, modulating their activity and influencing various cellular processes. This interaction is largely dependent on the structural features imparted by the bromine atom and the quinoxaline core .

Physical and Chemical Properties Analysis

Key physical and chemical properties of tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate include:

PropertyValue
Molecular FormulaC13H17BrN2O2C_{13}H_{17}BrN_{2}O_{2}
Molecular Weight313.19 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
Melting PointNot specified
DensityNot specified

These properties indicate that the compound has significant solubility in organic solvents, which is advantageous for various synthetic applications .

Applications

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several important applications:

  1. Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and materials.
  2. Biological Research: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities due to its quinoxaline structure.
  3. Drug Development: Researchers are exploring its use as a pharmacophore in drug design targeting specific molecular pathways involved in diseases .
  4. Industrial Applications: In industry, it is utilized for producing specialty chemicals and advanced materials owing to its stability and reactivity .
Synthetic Methodologies for tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Bromination Strategies in Quinoxaline Derivatives

Bromination of quinoxaline scaffolds requires precise regiocontrol to achieve the desired C7 substitution pattern. For tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1781570-26-0), electrophilic aromatic substitution (SEAr) is typically performed on protected dihydroquinoxaline precursors. The electron-rich aromatic ring undergoes halogenation at the para-position relative to the fused nitrogen, with the C7 site favored due to directing effects of the annular nitrogen. Bromination agents include molecular bromine (Br₂) in acetic acid or dichloromethane, or milder alternatives like N-bromosuccinimide (NBS) in aprotic solvents. The Boc-protecting group stabilizes the reduced quinoxaline ring during halogenation, preventing unwanted oxidation or N-bromination. Reaction temperatures are maintained between 0–25°C to suppress polybromination, with typical yields of 70–85% reported for this step [1] .

Table 1: Bromination Reagent Comparison for Quinoxaline Derivatives

ReagentSolventTemp (°C)Regioselectivity (C7:C5:C8)Yield Range
Br₂AcOH0–1095:3:275–85%
NBSDCM20–2592:5:370–80%
CuBr₂DMF6085:8:765–75%

Esterification Protocols Using tert-Butyl Chloroformate

Introduction of the tert-butoxycarbonyl (Boc) group employs tert-butyl chloroformate (Boc₂O) under Schotten-Baumann conditions. The unprotected 7-bromo-1,2,3,4-tetrahydroquinoxaline is dissolved in water/organic biphasic systems (e.g., THF/H₂O or dioxane/H₂O) with inorganic bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) maintaining pH 8–9. tert-Butyl chloroformate is added dropwise at 0–5°C to minimize dialkylation or hydrolysis byproducts. The Boc group selectively protects the aliphatic nitrogen (N1) over the aromatic nitrogen due to steric and electronic factors. Anhydrous conditions are critical for high yields, as water promotes competitive hydrolysis of the chloroformate. Post-reaction, the product is extracted into organic solvents (ethyl acetate or DCM), dried over MgSO₄, and crystallized to obtain analytically pure material (≥95% by HPLC) [1] [7]. Key parameters:

  • Molar Ratios: Substrate/Boc₂O/base = 1:1.2:1.5
  • Reaction Time: 2–4 hours at 0°C → 2 hours at 25°C
  • Yield: 80–92% with proper stoichiometric control

Multi-Step Reaction Optimization for Yield Enhancement

Integrated process design maximizes overall yield by addressing bottlenecks in the sequence: A) Precursor Synthesis: Cyclocondensation of o-phenylenediamines with 1,2-dibromoethane or 2-bromoacetaldehyde yields unprotected 1,2,3,4-tetrahydroquinoxaline. B) Bromination-Esterification Order: Bromination before Boc protection avoids electrophilic attack on the Boc group and simplifies purification. C) Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance bromination kinetics but require rigorous drying for esterification. Switching to chlorinated solvents (DCM) in the protection step prevents solvolysis. D) Temperature Cycling: Bromination at 0°C (prevents debromination) followed by room-temperature esterification balances kinetics and selectivity. E) Purification: Silica gel chromatography (hexane/EtOAc 4:1) isolates the Boc-protected bromo derivative with >95% purity, avoiding recrystallization losses. Optimized workflows achieve cumulative yields of 68–75% from phenylenediamine precursors [1] [6].

Catalytic Approaches in Heterocyclic Ring Formation

Transition metal catalysis enables efficient construction of the dihydroquinoxaline core before introducing bromine or Boc groups:

  • Palladium-Catalyzed Amination: Pd(OAc)₂/Xantphos systems catalyze cyclization of 2-bromo-N-(2-bromoethyl)anilines to form 1,2,3,4-tetrahydroquinoxalines at 80–100°C.
  • Copper-Mediated C–N Coupling: CuI/1,10-phenanthroline facilitates ring closure at lower temperatures (60–80°C), compatible with base-sensitive substrates.
  • Reductive Cyclization: Catalytic hydrogenation (Pd/C, H₂) of quinoxalines provides dihydro derivatives under milder conditions than stoichiometric reductants.

Table 2: Catalytic Systems for Dihydroquinoxaline Synthesis

Catalyst SystemSubstrate ClassTemp (°C)YieldAdvantage
Pd₂(dba)₃/XantphosDibromoarylethylamines10078–85%Broad scope
CuI/DMEDABromo(2-haloaryl)amines8070–75%Low cost
Ni(COD)₂/dppfChloro derivatives12065–70%Handles chlorides

For late-stage functionalization, Pd-catalyzed C–H borylation at C7 followed by bromination offers an alternative to direct SEAr, achieving >90% regioselectivity. Computational studies (logP = 3.62, TPSA = 41.6 Ų) inform solvent selection for catalytic steps, favoring low-polarity media to enhance heterocycle solubility [1] [6] [8].

Properties

Product Name

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI Key

IAFNDCQGIBCFLA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.